

4-Biphenylglyoxal Hydrate (CAS 1145-04-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Biphenylglyoxal hydrate

Cat. No.: B072532

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Biphenylglyoxal hydrate** (CAS 1145-04-6), a valuable tool for chemical biology and proteomics research. This document covers the compound's chemical properties, its primary mechanism of action through the specific modification of arginine residues, detailed experimental protocols for its application, and relevant safety information.

Chemical and Physical Properties

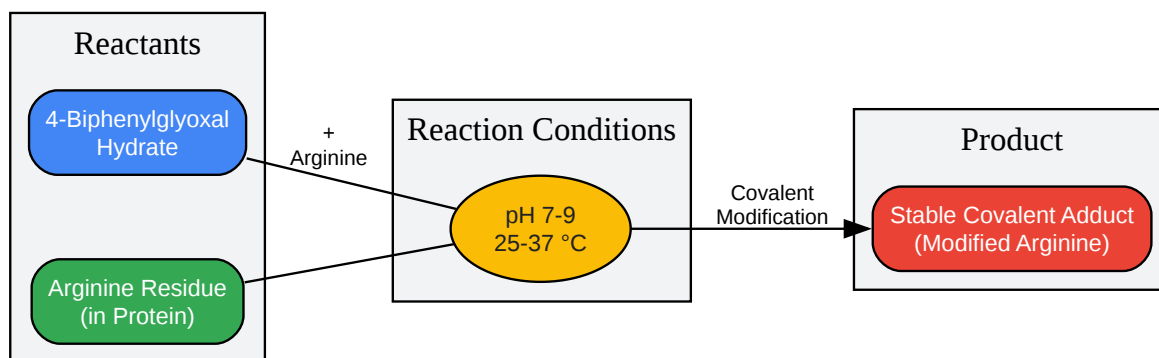
4-Biphenylglyoxal hydrate is a stable, crystalline solid. Its core reactivity stems from the vicinal diketone (glyoxal) moiety, which is hydrated in the solid form. The biphenyl group provides a non-polar, aromatic character, influencing its solubility and potential for non-covalent interactions.

Property	Value	Reference
CAS Number	1145-04-6	N/A
IUPAC Name	2,2-dihydroxy-1-(biphenyl-4-yl)ethanone	N/A
Molecular Formula	C ₁₄ H ₁₂ O ₃	N/A
Molecular Weight	244.25 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	98-102 °C	N/A
Solubility	Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers.	N/A

Mechanism of Action: Selective Arginine Modification

The primary utility of **4-Biphenylglyoxal hydrate** in a biological context is its highly specific covalent reaction with the guanidinium group of arginine residues in proteins. This reaction is central to its application as a chemical probe in proteomics and functional studies.

The reaction proceeds under mild physiological conditions, typically at a pH between 7 and 9. The electrophilic dicarbonyl of the glyoxal moiety readily attacks the nucleophilic guanidinium group of arginine. This interaction leads to the formation of a stable, cyclic diol adduct. It is important to note that the stoichiometry of the reaction often involves two molecules of the glyoxal reagent reacting with a single arginine residue to form a more complex adduct. This modification neutralizes the positive charge of the arginine side chain and introduces a bulky biphenyl group, which can significantly alter the protein's structure and function. This targeted modification allows researchers to identify essential arginine residues in enzyme active sites, protein-protein interaction interfaces, and other functionally important domains.



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Figure 1. Reaction of **4-Biphenylglyoxal hydrate** with an arginine residue.

Experimental Protocols

The following protocols are adapted from methodologies for structurally related phenylglyoxal derivatives and provide a strong starting point for the use of **4-Biphenylglyoxal hydrate**. Optimization for specific proteins and experimental goals is recommended.

General Protein Labeling

This protocol outlines the basic procedure for labeling a purified protein with **4-Biphenylglyoxal hydrate**.

Materials:

- **4-Biphenylglyoxal hydrate**
- Purified protein of interest
- Reaction Buffer (see Table 2 for compatibility)
- Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
- **Prepare Reagent Stock Solution:** Immediately before use, prepare a stock solution of **4-Biphenylglyoxal hydrate** in anhydrous DMSO or DMF. A concentration of 100 mM is a common starting point.
- **Initiate Labeling Reaction:** Add the desired molar excess of the **4-Biphenylglyoxal hydrate** stock solution to the protein solution. A 10- to 100-fold molar excess over the concentration of the protein is a typical starting range.
- **Incubation:** Gently mix the reaction and incubate at room temperature (25 °C) or 37 °C. The optimal incubation time will vary depending on the protein and the desired extent of modification, but a range of 1 to 4 hours is common.
- **Quench the Reaction (Optional):** The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
- **Remove Excess Reagent:** Separate the labeled protein from unreacted **4-Biphenylglyoxal hydrate** and byproducts using a desalting column or dialysis against an appropriate buffer.

Parameter	Recommended Range	Notes
pH	7.0 - 9.0	The reaction rate increases with higher pH.
Temperature	25 - 37 °C	Higher temperatures can increase the reaction rate but may affect protein stability.
Molar Excess of Reagent	10 - 100 fold	The optimal ratio should be determined empirically.
Reaction Time	1 - 4 hours	Monitor the reaction progress to determine the optimal time.

Table 1. Recommended Reaction Conditions for Protein Labeling.

Compatible Buffers	Incompatible Buffers
Phosphate buffer (e.g., PBS)	Tris-based buffers (contain primary amines)
Bicarbonate buffer	Glycine-based buffers (contain primary amines)
HEPES buffer	Buffers containing other primary or secondary amines

Table 2. Buffer System Compatibility.

Protocol for Proteomic Applications

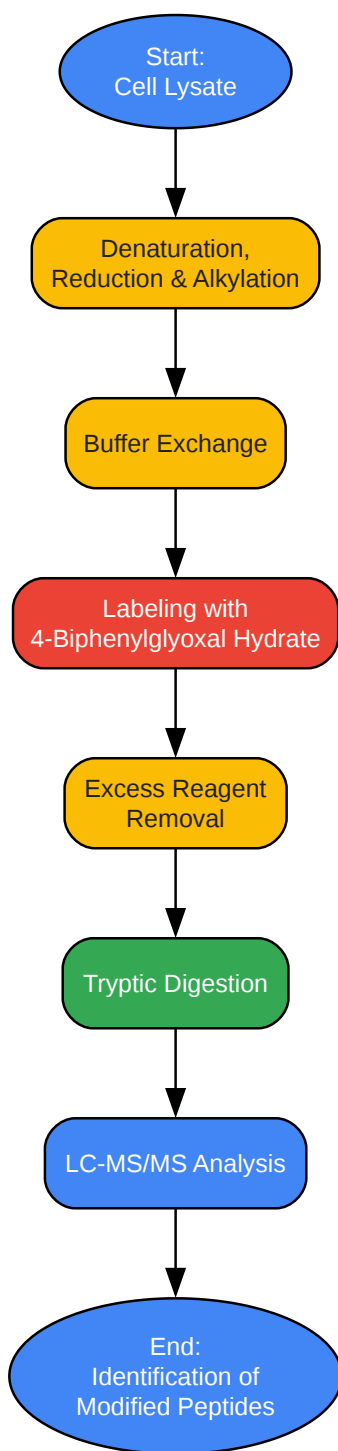
This protocol is designed for the labeling of complex protein mixtures, such as cell lysates, for subsequent proteomic analysis to identify arginine-modified peptides.

Materials:

- Cell lysate
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- **4-Biphenylglyoxal hydrate**
- Trypsin (proteomics grade)
- Buffer for digestion (e.g., 50 mM ammonium bicarbonate)
- LC-MS/MS equipment and reagents

Procedure:

- Protein Extraction and Denaturation: Prepare a cell lysate in a buffer containing a strong denaturant, such as 8 M urea.
- Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 1 hour. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Buffer Exchange: Remove the denaturant and alkylating agents by performing a buffer exchange into a compatible buffer for labeling, such as 100 mM sodium bicarbonate (pH 8.5), using a desalting column.
- Labeling Reaction: Add **4-Biphenylglyoxal hydrate** to the proteome sample to a final concentration of 10 mM. Incubate at 37 °C for 2 hours.
- Removal of Excess Reagent: Remove unreacted reagent using a desalting column.
- Proteolytic Digestion: Digest the labeled proteins into peptides using trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37 °C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the sites of arginine modification. The modification will result in a predictable mass shift in the modified peptides.



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Figure 2. Workflow for proteomic analysis of arginine modifications.

Applications in Research and Drug Development

The ability of **4-Biphenylglyoxal hydrate** to specifically target arginine residues opens up a range of applications for researchers:

- **Identification of Essential Arginine Residues:** By modifying arginine residues and assessing the impact on protein function, researchers can identify those critical for catalysis, substrate binding, or protein-protein interactions.
- **Proteomics and Target Identification:** In a broader proteomic context, this reagent can be used to map the "arginome" and identify proteins that are susceptible to this type of modification, which may have implications in disease states associated with dicarbonyl stress.
- **Chemical Probe Development:** The biphenyl group can be further functionalized to incorporate reporter tags (e.g., fluorophores, biotin) or cross-linking moieties, enabling the development of sophisticated chemical probes for studying protein localization and interactions.
- **Drug Development:** Understanding the role of specific arginine residues in disease-related proteins can inform the design of targeted therapeutics.

Safety and Handling

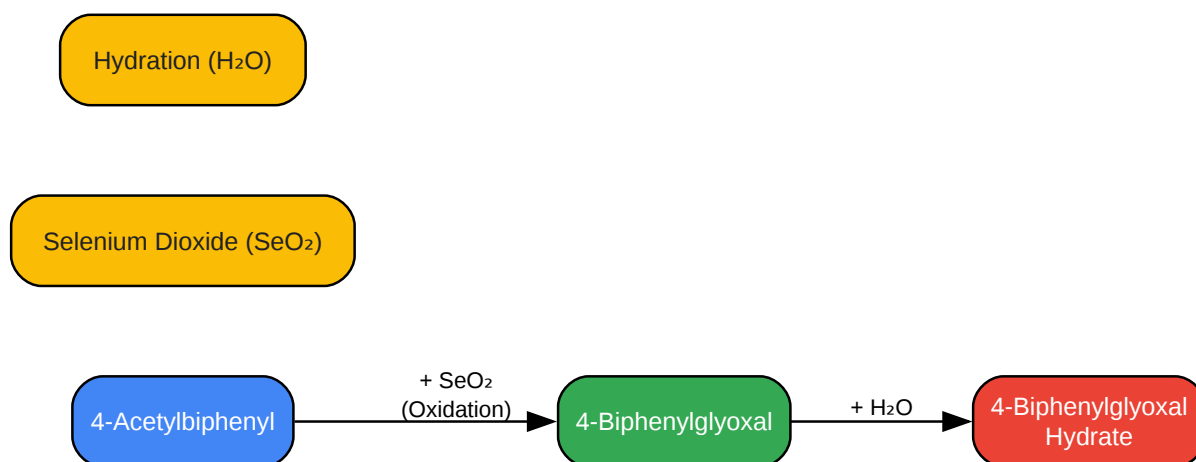
4-Biphenylglyoxal hydrate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or in a chemical fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Synthesis

A general and reliable method for the synthesis of phenylglyoxals involves the oxidation of the corresponding acetophenone. For **4-Biphenylglyoxal hydrate**, this would involve the oxidation of 4-acetylbiphenyl. A common oxidizing agent for this transformation is selenium dioxide.



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Figure 3. General synthetic pathway for **4-Biphenylglyoxal hydrate**.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always adhere to established laboratory safety protocols and consult relevant literature for the most up-to-date information and methodologies.

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